Oxyberberine, also known as berlambine, is a protoberberine alkaloid naturally occurring in various plants, including Berberis lycium [], Mahonia aquifolium [], Coscinium fenestratum [], Argemone mexicana [], Thalictrum omeiense [], and Coptis chinensis []. It is characterized by its yellow color and has gained attention for its potential use in various scientific research applications. Notably, oxyberberine has been studied for its anti-inflammatory [], antifungal [], antiarrhythmic [], anticancer [, , , ], and antioxidant [] properties.
Oxyberberine is classified as a natural product and an alkaloid derivative. It is formed through the metabolic transformation of berberine by gut microbiota, which enhances its absorption and efficacy. The process involves oxidation reactions that convert berberine into oxyberberine, significantly increasing its intestinal absorption rate and therapeutic potential .
The synthesis of oxyberberine can be achieved through several methods, with one notable approach being the fermentation of berberine using specific gut microbiota. This biotransformation process involves the following steps:
In laboratory settings, oxyberberine can also be synthesized chemically, although this method is less common due to the complexity involved in mimicking biological processes.
Oxyberberine has a distinct molecular structure characterized by a dihydroisoquinoline core with hydroxyl groups that enhance its solubility and biological activity. Its molecular formula is , and it has a molecular weight of approximately 341.39 g/mol.
The structural analysis reveals that oxyberberine's modifications compared to berberine facilitate better interaction with biological targets, enhancing its pharmacological effects .
Oxyberberine participates in several chemical reactions that are crucial for its biological activity:
These reactions are essential for understanding how oxyberberine exerts its therapeutic effects in various biological systems.
The mechanism of action of oxyberberine involves multiple pathways:
These mechanisms highlight oxyberberine's potential as a therapeutic agent in metabolic disorders and cancer treatment.
Oxyberberine exhibits several important physical and chemical properties:
These properties are critical for formulating oxyberberine into pharmaceutical preparations for therapeutic use .
Oxyberberine has diverse applications in scientific research and medicine:
The biotransformation of berberine to oxyberberine represents a crucial activation pathway mediated by specific intestinal bacteria. Berberine’s extremely low oral bioavailability (<1%) limits its direct efficacy, but gut microbiota enzymatically convert it to absorbable oxyberberine through regioselective oxidation at the C8 position [1] [8]. Key bacterial strains identified in this process include Eubacterium spp. and Streptococcus spp., which express berberine-oxidizing enzymes that open the dihydrofuran ring and form a lactam structure [1]. This microbial metabolism occurs predominantly in the colon, where berberine undergoes dehydroxylation and oxidation reactions before conversion to oxyberberine.
Table 1: Bacterial Genera Involved in Berberine to Oxyberberine Biotransformation
Bacterial Genus | Proposed Enzymatic Activity | Site of Action |
---|---|---|
Eubacterium | NAD⁺-dependent dehydrogenases | Colon |
Streptococcus | Oxidoreductases | Distal ileum/Colon |
Bacteroides | Nitroreductases | Colon |
Clostridium | Azoreductases | Colon |
Pseudogerm-free rat models (depleted of gut microbiota via antibiotics) demonstrate significantly reduced plasma oxyberberine levels after berberine administration, confirming microbiota’s essential role in this metabolic pathway [5]. In conventional rats, orally administered berberine yields plasma oxyberberine concentrations 3–5 times higher than berberine itself, establishing oxyberberine as the primary circulating bioactive form [4] [5].
Although oxyberberine itself was not identified in historical texts, its parent compound berberine has been utilized for over 3,000 years in Ayurvedic and Traditional Chinese Medicine (TCM) for diarrhea, infections, and metabolic disorders [1] [7]. Plants like Coptis chinensis (Huang Lian) and Berberis aristata (Daruharidra) served as primary berberine sources. The discrepancy between berberine’s low bioavailability and observed clinical efficacy led researchers to investigate microbial metabolites as potential mediators.
Oxyberberine was first isolated as "berlambine" in 1975 from Berberis laurina, but its metabolic origin from berberine was not established until the 2010s [7]. Modern research accelerated when pharmacokinetic studies detected unexpectedly high oxyberberine levels in plasma after berberine administration. Subsequent bioactivity comparisons revealed oxyberberine’s superior anti-inflammatory, antidiabetic, and barrier-protective effects compared to berberine at equivalent doses, shifting research focus toward this metabolite [1] [4].
Oxyberberine exhibits markedly enhanced pharmacokinetic properties compared to berberine, explaining its superior therapeutic efficacy:
Table 2: Pharmacokinetic Comparison of Berberine vs. Oxyberberine
Parameter | Berberine | Oxyberberine | Experimental Model |
---|---|---|---|
Oral bioavailability | <1% | ~5% | Rat (conventional) |
Cₘₐₓ (ng/mL) | 0.4 ± 0.17 | 12.0 ± 10.1* | Human pilot [10] |
AUC₀–₁₂₀ (ng·h/mL) | 42.3 ± 17.6 | 284.4 ± 115.9* | Human pilot [10] |
Plasma protein binding | 92% | 95% | In vitro [5] |
Primary transport form | Protein-bound | Protein-bound | Rat [5] |
* Data from dihydroberberine as a structural analog demonstrating enhanced bioavailability principle
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2